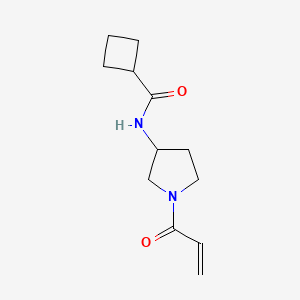

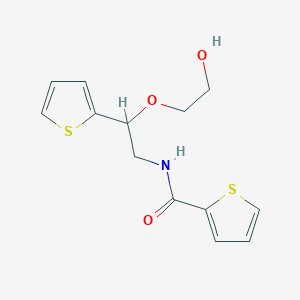

![molecular formula C13H10N4OS B2355924 N-(吡啶-4-基甲基)苯并[c][1,2,5]噻二唑-5-羧酰胺 CAS No. 1203008-21-2](/img/structure/B2355924.png)

N-(吡啶-4-基甲基)苯并[c][1,2,5]噻二唑-5-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzo[1,2‐c;4,5‐cʹ]bis[1,2,5]thiadiazole‐porphyrin hybrid dyes was achieved by Pd‐catalyzed Sonogashira cross‐coupling . Another example is the preparation of a new benzothiadiazole (BTZ) luminogen via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a thiadiazole-based covalent triazine framework nanosheet was found to exhibit high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a benzo[c][1,2,5]thiadiazole-based electron acceptor was found to exhibit aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry .科学研究应用

合成和生物活性

- Patel和Patel(2015年)的研究专注于合成一系列与N-(吡啶-4-基甲基)苯并[c][1,2,5]噻二唑-5-羧酰胺相关的杂环化合物,展示了它们对各种病原体的潜在抗菌和抗真菌活性。这项研究展示了该化合物在开发新的抗微生物药物方面的应用(Patel & Patel, 2015)。

抗结核活性

- Jeankumar等人(2013年)设计并合成了噻唑-氨基哌啶杂合物类似物作为结核分枝杆菌GyrB的新型抑制剂,表明了该化合物在治疗结核病中的相关性。这项工作突出了其在发现用于对抗结核病的新药物方面的应用(Jeankumar et al., 2013)。

电致变色材料

- Ming等人(2015年)探索了噻二唑并[3,4-c]吡啶衍生物在电致变色方面的应用,特别关注它们在开发具有低带隙的快速切换绿色电致变色聚合物方面的用途。这项研究强调了该化合物在为电子和光学应用创建先进材料方面的实用性(Ming et al., 2015)。

杀虫评估

- Fadda等人(2017年)评估了含有噻二唑基团的衍生物对棉铃虫的杀虫性能。他们的研究结果为这些化合物在农业害虫控制中的潜在用途提供了见解(Fadda et al., 2017)。

作用机制

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound is primarily through its interaction with light. It is part of the electron donor-acceptor (D-A) systems, which have been extensively researched for their use in photovoltaics or as fluorescent sensors . The presence of an intramolecular charge transfer mechanism during light absorption has been noted, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

It’s known that the btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal-organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its photophysical properties. It has been used as a potential visible-light organophotocatalyst . In another study, a thiadiazole-based covalent triazine framework nanosheet showed high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as light and the presence of other compounds. For instance, its use as a potential visible-light organophotocatalyst suggests that light plays a crucial role in its action . Furthermore, the compound showed a selective sensing behavior towards 2,4,6-trinitrophenol (TNP, commonly known as picric acid), even in the presence of other potentially competing nitroaromatic explosive compounds .

未来方向

属性

IUPAC Name |

N-(pyridin-4-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-13(15-8-9-3-5-14-6-4-9)10-1-2-11-12(7-10)17-19-16-11/h1-7H,8H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHFMKVUAPZTFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)

![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)

![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)

![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)

![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)

![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)